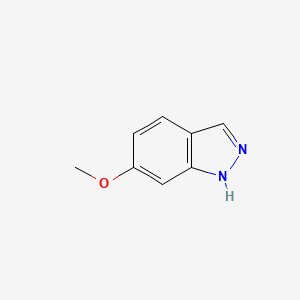

6-Methoxy-1H-indazole

Overview

Description

6-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The methoxy group at the sixth position of the indazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds . Another approach involves the use of transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclization reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. This often involves the use of metal-catalyzed reactions under controlled conditions to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazoles.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the indazole ring .

Scientific Research Applications

Pharmaceutical Development

6-Methoxy-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising antitumor activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a recent study indicated that a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 cells, demonstrating its potential as a low-toxicity anticancer agent .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 6o | K562 | 5.15 | High |

| 6o | HEK-293 | 33.2 | Low |

Biochemical Research

In biochemical studies, this compound is utilized to investigate the mechanisms of action of neurotransmitters. This research is critical for understanding brain functions and developing treatments for mental health conditions. Its role in modulating neurotransmitter activity can lead to insights into potential therapies for disorders such as depression and anxiety .

Drug Design

The compound is valuable in the design of selective enzyme inhibitors. By modifying its structure, researchers can create compounds that target specific enzymes involved in disease processes, offering more effective treatments with fewer side effects compared to traditional drugs. The structure-activity relationship (SAR) studies have revealed that certain substitutions on the indazole ring significantly enhance the inhibitory activity against cancer cell growth .

Material Science

In material science, this compound is explored for its unique electronic properties, making it suitable for applications in organic electronics. Researchers are investigating its use in developing novel materials that could lead to advancements in electronic devices .

Analytical Chemistry

The compound is also employed in analytical chemistry to develop methods for detecting and quantifying related substances in complex mixtures. Its utility enhances the accuracy of chemical analysis, which is vital for both research and industrial applications .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

- Antitumor Activity : Research demonstrated that certain derivatives could induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways, such as Bcl-2 and p53/MDM2 .

- Herbicidal Activity : Novel derivatives incorporating the indazole structure have been synthesized and tested for herbicidal properties, showing improved efficacy compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The methoxy group enhances its binding affinity to these targets, making it a potent compound in various biological assays .

Comparison with Similar Compounds

1H-Indazole: Lacks the methoxy group, which affects its chemical properties and biological activities.

2H-Indazole: Differs in the position of the nitrogen atom in the ring, leading to different reactivity and applications.

6-Methoxy-2H-indazole: Similar to 6-Methoxy-1H-indazole but with different electronic and steric properties due to the position of the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the methoxy group at the sixth position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Biological Activity

6-Methoxy-1H-indazole is a derivative of indazole, a bicyclic heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from recent research studies.

- Molecular Formula : C8H8N2O

- CAS Number : 12639202

This compound exhibits several biological activities through various mechanisms:

-

Anticancer Activity :

- Indazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle regulation. For instance, derivatives have been reported to disrupt the p53/MDM2 interaction, leading to increased levels of p53 protein and subsequent apoptosis in cancer cells .

-

Anti-inflammatory Effects :

- The compound has been noted for its ability to inhibit human neutrophil elastase, an enzyme involved in inflammatory processes. By reducing the activity of this enzyme, this compound may exert anti-inflammatory effects and influence pathways related to cell cycle regulation .

- Herbicidal Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells (IC50: 14.3 μM) | |

| Anti-inflammatory | Inhibits human neutrophil elastase | |

| Herbicidal | Inhibitory effects on plant growth |

Case Studies

- Anticancer Efficacy : A study evaluated a series of 6-aminoindazole derivatives for their anti-proliferative activity against human colorectal cancer cell lines (HCT116). The compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited significant cytotoxicity with an IC50 value of 14.3 μM, indicating its potential as an anticancer agent without toxicity to normal cells .

- Mechanistic Insights : Another research study highlighted that certain indazole derivatives could alter the expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax, thereby promoting cancer cell death through a concentration-dependent mechanism .

- Herbicidal Activity : Research on novel indazole derivatives showed that they could effectively inhibit root growth in Arabidopsis thaliana, outperforming commercial herbicides at certain concentrations. This suggests that this compound could be developed as a potent herbicide due to its specific targeting of plant growth pathways .

Properties

IUPAC Name |

6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQSOYROKGJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505279 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-07-4 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.